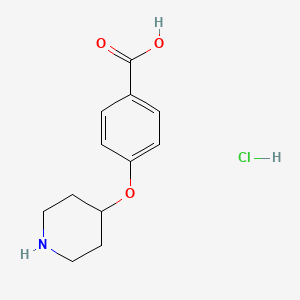

4-(4-Piperidinyloxy)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKIPKHDVKBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-09-9 | |

| Record name | Benzoic acid, 4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-4-yloxy)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and molecular weight of 4-(4-Piperidinyloxy)benzoic acid hydrochloride

An In-depth Technical Guide to 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Structurally, it incorporates a rigid benzoic acid moiety connected to a flexible piperidine ring via an ether linkage. This unique combination of features makes it a valuable building block, or linker, in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various experimental settings.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, analytical characterization methods, and safe handling protocols for this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental design. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ (Free Base) | [1] |

| Formula Weight | 221.25 g/mol (Free Base) | [1] |

| CAS Number | 912950-02-8 | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Storage Temperature | 2-8°C |

Structural Identifiers:

-

InChI Key: A unique structural identifier, useful for database searches.

-

SMILES String: A line notation for representing the molecular structure.

Synthesis and Purification Workflow

The synthesis of this compound can be logically approached through a multi-step process, beginning with commercially available starting materials. The general strategy involves a Williamson ether synthesis to form the core ether linkage, followed by deprotection and hydrolysis, and finally, conversion to the hydrochloride salt. This approach is adapted from established methods for synthesizing similar aryl-ether compounds[2].

Causality of Experimental Design: The choice of a Boc-protecting group for the piperidine nitrogen is crucial. It prevents the secondary amine from acting as a competing nucleophile during the ether synthesis. The final steps of ester hydrolysis and salt formation are designed to yield the desired water-soluble, functionalized product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Ether Synthesis: To a solution of Methyl 4-hydroxybenzoate (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 equiv). Heat the reaction mixture at 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed[2].

-

Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

-

Deprotection and Hydrolysis: Dissolve the crude intermediate in a solvent like methanol. Add an aqueous solution of a strong base (e.g., 5N NaOH) and heat the mixture to reflux for several hours to hydrolyze the ester[2]. Concurrently, the acidic conditions used in the subsequent step will remove the Boc protecting group.

-

Acidification and Salt Formation: After cooling the hydrolysis reaction, carefully acidify the mixture to a pH of ~1-2 with concentrated hydrochloric acid. This step both protonates the piperidine nitrogen and precipitates the desired hydrochloride salt.

-

Purification: Collect the resulting crystalline solid by filtration. Wash the crystals with a cold solvent, such as acetone or diethyl ether, to remove impurities[2]. Dry the final product under vacuum to yield this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose[3].

Causality of Method Selection: A reversed-phase (RP) C18 column is chosen for its ability to separate moderately polar organic compounds. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak[3]. UV detection is suitable as the benzoic acid moiety contains a chromophore that absorbs strongly in the UV range.

Sources

Solubility profile of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in polar solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in Polar Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of this compound, a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination in polar solvents, and discuss the thermodynamic considerations that govern the dissolution process. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of API solubility for formulation and development purposes.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fundamentally influenced by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, resulting in suboptimal therapeutic outcomes. This compound, as a hydrochloride salt, is designed to have enhanced solubility compared to its free base form. The presence of the ionizable piperidinyl and carboxylic acid moieties suggests a significant interaction with polar solvents. A thorough understanding of its solubility profile in a range of polar solvents is therefore a cornerstone for preclinical development, guiding the selection of appropriate formulation strategies to ensure consistent and effective drug delivery.[1][]

The chemical structure of an API is a primary determinant of its solubility.[] Polar functional groups, hydrogen bonding capabilities, and the overall molecular geometry dictate the interactions with solvent molecules.[] For this compound, the ether linkage, the piperidinyl nitrogen, and the carboxylic acid group are key features that will influence its behavior in polar environments.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as an API hydrochloride salt, in a solvent is a complex thermodynamic process. It can be conceptualized as occurring in three hypothetical steps, each with an associated enthalpy change:

-

Lattice Energy (ΔH_lattice): The energy required to break the ionic and intermolecular forces holding the crystal lattice together. This is an endothermic process (ΔH > 0).

-

Solvation Energy (ΔH_solvation): The energy released when the separated solute ions or molecules interact with solvent molecules. This is an exothermic process (ΔH < 0).

-

Cavitation Energy: The energy required to create a cavity in the solvent for the solute molecule. This is an endothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these enthalpy changes.[3][4][5] The spontaneity of the dissolution process is governed by the Gibbs free energy change (ΔG_solution), which incorporates both enthalpy and entropy changes (ΔS_solution):

ΔG_solution = ΔH_solution - TΔS_solution

A negative ΔG_solution indicates a spontaneous dissolution process. The dissolution of a crystalline solid into a liquid phase is generally accompanied by an increase in entropy (ΔS > 0), which favors solubility.[6]

The principle of "like dissolves like" is a useful heuristic. Polar solvents, such as water, methanol, and ethanol, are generally effective at dissolving polar solutes and ionic compounds. This is due to their ability to form strong dipole-dipole interactions and hydrogen bonds with the solute, leading to a favorable (negative) solvation enthalpy that can overcome the lattice energy of the solid.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[] The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (API)

-

Polar solvents of interest (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Prepare the desired polar solvents. For buffered aqueous solutions, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess API: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV spectrophotometry, to determine the concentration of the dissolved API.[1][7]

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow Diagram for Equilibrium Solubility Determination

Caption: Workflow for the experimental determination of equilibrium solubility.

Physicochemical Properties Influencing Solubility in Polar Solvents

The solubility of this compound in polar solvents is governed by a delicate balance of its intrinsic properties and the characteristics of the solvent.

| Property | Influence on Solubility in Polar Solvents |

| Ionization (pKa) | The piperidinyl group and the carboxylic acid have distinct pKa values. The overall charge of the molecule at a given pH will significantly impact its interaction with polar solvents. As a hydrochloride salt, the piperidinyl nitrogen is protonated, which generally enhances aqueous solubility. |

| Hydrogen Bonding | The ether oxygen, the carboxylic acid group (both as a donor and acceptor), and the protonated piperidinyl nitrogen can all participate in hydrogen bonding with protic polar solvents like water, methanol, and ethanol.[8] |

| Polarity | The molecule possesses both polar (ether, carboxylic acid, charged amine) and non-polar (benzoic ring, piperidine ring) regions. The overall polarity will determine its affinity for solvents of varying polarity. |

| Crystal Lattice Energy | The strength of the crystal lattice of the hydrochloride salt must be overcome by the energy of solvation for dissolution to occur. A higher lattice energy will generally lead to lower solubility. |

Thermodynamic Insights from Temperature-Dependent Solubility Studies

By determining the solubility of this compound at different temperatures, valuable thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.[9]

ln(S) = - (ΔH_solution / R) * (1/T) + (ΔS_solution / R)

Where:

-

S is the molar solubility

-

ΔH_solution is the standard enthalpy of solution

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

-

ΔS_solution is the standard entropy of solution

A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔH_solution / R and a y-intercept of ΔS_solution / R. This allows for the experimental determination of the enthalpy and entropy of solution.

-

Positive ΔH_solution: Indicates an endothermic dissolution process, where solubility increases with increasing temperature.

-

Negative ΔH_solution: Indicates an exothermic dissolution process, where solubility decreases with increasing temperature.

Logical Relationship of Thermodynamic Parameters in Solubility

Caption: The spontaneity of dissolution is governed by both enthalpy and entropy.

Conclusion

A comprehensive understanding of the solubility profile of this compound in polar solvents is indispensable for its successful development as a therapeutic agent. This guide has outlined the fundamental principles governing solubility, provided a detailed and robust experimental protocol for its determination, and discussed the key physicochemical and thermodynamic parameters that influence this critical property. By applying these methodologies, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions regarding formulation strategies, ultimately facilitating the translation of a promising chemical entity into a viable medicinal product.

References

-

Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. European Journal of Pharmaceutical Sciences, 113, 100-107. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Hansen, C. M. (2002). Hansen solubility parameters: a user's handbook. CRC press.

- Klamt, A. (2005). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. Elsevier.

- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

School of Management and Sciences Journals. (2024). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology. [Link]

-

ResearchGate. (2020). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents. Journal of Chemical & Engineering Data, 65(9), 4474–4482. [Link]

-

Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

-

YouTube. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. webassign.net [webassign.net]

- 4. smsjournals.com [smsjournals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 8. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Therapeutic Potential of 4-(4-Piperidinyloxy)benzoic Acid Derivatives in Drug Discovery

[1]

Executive Summary: A Privileged Scaffold

In modern medicinal chemistry, 4-(4-Piperidinyloxy)benzoic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in its ability to present a basic amine (piperidine) and an acidic moiety (benzoic acid) separated by a semi-rigid ether linker.

This scaffold is a critical intermediate in the synthesis of:

Medicinal Chemistry & Structure-Activity Relationship (SAR)

Structural Attributes

The core structure consists of a piperidine ring linked via an oxygen atom to the para-position of a benzoic acid.

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~221.25 g/mol | Fragment-like, allows for significant derivatization while staying within Lipinski's Rule of 5. |

| Linker Type | Ether (-O-) | Provides rotational freedom but distinct bond angle compared to amide or carbon linkers. |

| pKa (Base) | ~9.8 (Piperidine) | Forms ionic bonds with Asp/Glu residues in GPCR binding pockets. |

| pKa (Acid) | ~4.2 (Benzoic) | Can be converted to amides/esters or used as a salt bridge acceptor. |

SAR Analysis

Experimental data suggests that the ether linkage is superior to carbon or nitrogen linkers for specific targets due to electronic effects and metabolic stability.

-

The "O" Linker: Increases electron density on the phenyl ring compared to a methylene linker, potentially enhancing

- -

Piperidine Nitrogen: The secondary amine is the primary vector for diversification. Alkylation or acylation at this position determines selectivity (e.g., adding a carbamate tail shifts activity toward GPR119 agonism).

Figure 1: Pharmacophore & SAR Logic

Caption: SAR map illustrating how specific regions of the scaffold drive affinity for distinct therapeutic targets.

Therapeutic Applications

Metabolic Disease: GPR119 Agonism

The most validated application of this scaffold is in the design of GPR119 agonists . GPR119 is a G

-

Mechanism: Activation leads to cAMP accumulation, triggering Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.[1]

-

Role of Scaffold: The piperidine ring mimics the aliphatic amine found in endogenous lipid ligands (like OEA), while the benzoic acid derivative interacts with the polar regions of the orthosteric binding site.

Oncology: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is overexpressed in various cancers. Derivatives such as 4-(4-benzyloxy)phenoxypiperidines have shown potent reversible inhibitory activity.

-

Key Interaction: The ether-linked phenyl ring occupies the hydrophobic substrate channel of LSD1, blocking the demethylation of Histone H3.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-(4-piperidinyloxy)benzoic acid hydrochloride via Nucleophilic Aromatic Substitution (SNAr). Causality: SNAr is preferred over Mitsunobu for this substrate due to higher scalability and the high reactivity of 4-fluorobenzoates.

Reagents:

-

Ethyl 4-fluorobenzoate (1.0 eq)

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

-

DMF (Anhydrous)

Step-by-Step Protocol:

-

Deprotonation: In a flame-dried flask under

, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.-

Why: Generating the alkoxide increases nucleophilicity, essential for displacing the fluoride.

-

-

SNAr Reaction: Add Ethyl 4-fluorobenzoate dropwise. Warm to Room Temperature (RT) and then heat to 80°C for 4-6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1) for disappearance of the fluoride starting material.

-

-

Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. Purify via silica flash chromatography to yield the Boc-protected ester intermediate . -

Hydrolysis & Deprotection: Dissolve intermediate in 4N HCl/Dioxane (or TFA/DCM followed by LiOH hydrolysis). Reflux for 2 hours to simultaneously cleave the Boc group and hydrolyze the ethyl ester.

-

Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield This compound as a white solid.

Figure 2: Synthetic Workflow (SNAr Route)

Caption: Scalable synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.

In Vitro Bioassay: cAMP Accumulation (GPR119)

Objective: Validate the functional activity of derivatives on the GPR119 receptor. System: HEK293 cells stably expressing human GPR119.

-

Cell Seeding: Seed HEK293-GPR119 cells (10,000 cells/well) in 384-well white plates.

-

Compound Treatment: Prepare serial dilutions of the test compound in stimulation buffer (HBSS + 0.5 mM IBMX).

-

Why IBMX: It inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring a measurable signal accumulation.

-

-

Incubation: Add compounds to cells and incubate for 30 minutes at 37°C.

-

Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra). Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

-

Readout: Measure fluorescence at 665 nm/615 nm on a plate reader. Calculate EC50 using a 4-parameter logistic fit.

Figure 3: GPR119 Signaling Pathway

Caption: Mechanism of Action: Ligand binding triggers the Gs-cAMP-PKA cascade promoting insulin secretion.

References

-

Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes and Obesity. Journal of Medicinal Chemistry. Link

-

Ma, Y. et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Zha, X. et al. (2018).[2] Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. Link

-

Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. 4-(Piperidin-4-yl)benzoic acid hydrochloride Product Specification. Link

The Piperidinyloxy Benzoic Acid Scaffold: Synthetic Versatility and Pharmacophore Placement in Modern Drug Design

Executive Summary

The piperidinyloxy benzoic acid moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophoric backbone in the design of G-Protein Coupled Receptor (GPCR) modulators and transporter inhibitors. This scaffold is characterized by a semi-rigid ether linkage connecting a lipophilic piperidine ring (basic headgroup) to a benzoic acid (acidic tail).

This technical guide analyzes the structural utility of this moiety, detailing its role in establishing zwitterionic interactions within binding pockets, providing robust synthetic protocols for its generation, and reviewing its application in metabolic and neurological therapeutic areas.

Structural Anatomy & Pharmacophoric Rational

The efficacy of the piperidinyloxy benzoic acid moiety stems from its ability to span distinct sub-pockets within a target protein while maintaining specific geometric constraints.

The "Charge-Clamp" Motif

In physiological pH, this moiety often exists as a zwitterion.

-

The Basic Head (Piperidine): Typically has a pKa of ~9–10. It remains protonated, capable of forming salt bridges with aspartic or glutamic acid residues (e.g., AspTM3.32 in aminergic GPCRs).

-

The Linker (Ether Oxygen): The ether oxygen acts as a hydrogen bond acceptor. Crucially, the

bond angle (~118°) imparts a "kink" that is distinct from direct carbon-carbon linkages, often orienting the piperidine ring into hydrophobic clefts. -

The Acidic Tail (Benzoic Acid): The carboxylate anion forms ionic interactions with arginine or lysine residues, often serving as an "anchor" at the extracellular entrance of the receptor.

Conformational Restriction

Unlike linear alkyl linkers, the piperidinyloxy system restricts the rotational degrees of freedom. The chair conformation of the piperidine ring provides a defined vector for substituents attached to the nitrogen, allowing for precise "exit vector" engineering to solubilizing groups or secondary pharmacophores.

Synthetic Methodologies

Two primary pathways dominate the synthesis of this scaffold: Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to scalability and atom economy. It requires an electron-withdrawing group (EWG) on the benzene ring (often the carboxylate ester itself acts as the EWG) and a leaving group (Fluorine is superior to Chlorine due to the high electronegativity stabilizing the Meisenheimer complex).

Protocol 1:

-

Reagents: 4-Fluorobenzoic acid ethyl ester, 4-Hydroxypiperidine (N-Boc protected), Sodium Hydride (NaH), DMF.

-

Mechanism: Addition-Elimination via Meisenheimer intermediate.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250mL round-bottom flask and purge with Argon.

-

Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.5 M concentration). Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases (Formation of the alkoxide).

-

Addition: Add ethyl 4-fluorobenzoate (1.1 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. If the ester is not sufficiently electron-deficient, heat to 60–80°C. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine (critical to remove DMF). Dry over -

Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) to remove the Boc group, yielding the free amine.

-

Hydrolysis: Treat with LiOH in THF/Water to reveal the benzoic acid.

Pathway B: Mitsunobu Etherification

Used when the benzene ring lacks strong electron-withdrawing groups or when inverting the stereochemistry of the piperidine hydroxyl group is required.

Key Difference: Operates under neutral conditions using

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows for generating the piperidinyloxy benzoic acid scaffold. Route A (

Medicinal Chemistry Case Studies

GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in pancreatic

-

Role of the Scaffold: The endogenous ligands for GPR119 are phospholipid derivatives (e.g., oleoylethanolamide). The piperidinyloxy benzoic acid moiety mimics the polar headgroup of these lipids.

-

SAR Insight:

-

The Benzoic Acid interacts with Arg267 (human GPR119), a critical residue for receptor activation.

-

The Piperidine ring acts as a rigid spacer. Substituents on the piperidine nitrogen (e.g., carbamates or pyrimidines) extend into the hydrophobic pocket normally occupied by the lipid tail.

-

Reference: Extensive SAR by Arena Pharmaceuticals and GSK demonstrated that replacing the ether oxygen with a methylene (

) often results in a loss of potency due to the loss of the specific bond angle required to position the acid group [1, 2].

-

Choline Transporter (CHT) Inhibitors (ML352)

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine synthesis.

-

Compound: ML352 (N-(4-methoxy-3-(piperidin-4-yloxy)phenyl)...).

-

Role of the Scaffold: Here, the moiety is slightly modified. The piperidine is attached via an ether linkage to a benzamide core.

-

SAR Insight: The study revealed that the 3-(piperidin-4-yl)oxy positioning was superior to alkyl ether analogs.[3] The ether oxygen provided the necessary polarity and flexibility to allow the piperidine amine to interact with the transporter's cation-binding site while the aromatic ring engaged in

stacking [3].

Quantitative SAR Trends

The following table summarizes general Structure-Activity Relationship (SAR) trends observed when modifying the piperidinyloxy benzoic acid core in GPCR ligands.

| Modification Site | Chemical Change | Impact on Activity/Properties |

| Linker (O) | Replacement with | Generally Decreased Potency . Loss of H-bond acceptor capability and alteration of bond angle (109.5° vs 118°). |

| Linker (O) | Replacement with | Variable . Increases polarity and H-bond donor capacity, but may reduce metabolic stability (oxidation). |

| Benzoic Acid | Bioisostere: Tetrazole | Maintained/Improved . Improves metabolic stability and lipophilicity while maintaining acidity ( |

| Piperidine N | Alkylation (Methyl/Ethyl) | Improved Permeability . Caps the basic center, improving LogD, but may lose key H-bond donor interactions. |

| Aromatic Ring | F/Cl Substitution | Modulates |

Receptor-Ligand Interaction Map

To understand the causality of the design, we visualize the interaction of a generic piperidinyloxy benzoic acid ligand within a class A GPCR binding pocket.

Caption: Pharmacophore mapping showing the "Charge-Clamp" mechanism. The scaffold bridges the distance between the cationic anchor (Arg) and the anionic core (Asp).

References

-

Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Source: Bioorganic & Medicinal Chemistry Letters (2011).[4][5] URL:[Link]

-

Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5][6] URL:[Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2014).[5] URL:[Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: RSC Advances (2019). URL:[Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. Source: European Journal of Medicinal Chemistry (2025).[5] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of bicyclic amine series GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ionization Profile & pKa of 4-(4-Piperidinyloxy)benzoic Acid HCl

This guide details the physicochemical properties, ionization behavior, and experimental characterization of 4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS 1609396-09-9).

Executive Summary

This compound is a bifunctional zwitterionic compound utilized as a semi-flexible linker in PROTAC development and as a scaffold in medicinal chemistry. Its structure comprises a benzoic acid moiety linked via an ether bridge to a piperidine ring.

-

Primary CAS: 1609396-09-9 (Specific isomer: Oxygen at piperidine C4).

-

Structural Distinction: Distinct from the Raloxifene intermediate (CAS 84449-80-9), which contains an ethoxy spacer.

-

Ionization Profile: The molecule exhibits two distinct pKa values corresponding to the carboxylic acid (acidic) and the piperidine nitrogen (basic).

-

Physiological State: At physiological pH (7.4), the molecule exists predominantly as a zwitterion , impacting its solubility and membrane permeability.

Core Physicochemical Data

| Parameter | Value (Estimated/Experimental) | Structural Origin |

| pKa₁ (Acidic) | 4.5 – 4.8 | Benzoic Acid moiety (modulated by p-alkoxy donor effect) |

| pKa₂ (Basic) | 9.8 – 10.5 | Secondary Piperidine Amine (modulated by 4-aryloxy induction) |

| Isoelectric Point (pI) | ~7.3 | pH of minimum solubility |

| LogD (pH 7.4) | -0.5 to 0.5 | Zwitterionic nature reduces lipophilicity |

Structural Analysis & Theoretical pKa Derivation

The ionization behavior is dictated by two functional groups separated by a chemically inert ether linkage. Understanding the electronic environment of these groups is critical for accurate pKa prediction.

The Acidic Center (Carboxyl Group)

The benzoic acid core typically has a pKa of 4.20 . In this molecule, the para-position is substituted with a (piperidin-4-yl)oxy group.

-

Electronic Effect: The oxygen atom acts as a resonance donor (+R effect), pushing electron density into the benzene ring. This destabilizes the carboxylate anion (

) slightly less than it destabilizes the acid, but generally, p-alkoxy groups increase the pKa (make it less acidic) compared to unsubstituted benzoic acid. -

Reference Analog: 4-Propoxybenzoic acid has a reported pKa of 4.78 .

The Basic Center (Piperidine Nitrogen)

The secondary amine in the piperidine ring is the basic center. Unsubstituted piperidine has a pKa of 11.22 .

-

Electronic Effect: The oxygen at position 4 exerts an electron-withdrawing inductive effect (-I) through the sigma bonds.

-

Reference Analog: 4-Hydroxypiperidine has a pKa of approximately 10.8 . The attachment of the phenyl ring to this oxygen (forming a phenoxy ether) enhances the electron-withdrawing nature slightly due to the

hybridized carbons of the benzene ring.

Ionization Microspecies & Solubility Profile

The molecule exists in three distinct ionization states depending on the pH of the solution. The hydrochloride salt form supplied (CAS 1609396-09-9) corresponds to the Cationic State (fully protonated).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the hydrochloride salt.

Figure 1: Stepwise ionization pathway from the acidic hydrochloride salt to the basic anion.

Solubility Implications

-

pH < 4.0: The molecule is cationic (

). The high polarity of the ionic center and the protonated acid ensures high aqueous solubility. -

pH 6.0 – 8.0 (The "Zwitterionic Gap"): The molecule carries both a positive and negative charge (

and -

pH > 11.0: The molecule is anionic (

). Solubility increases again due to the carboxylate charge.

Experimental Determination Protocols

To validate these theoretical values, Potentiometric Titration is the gold standard method. This protocol is designed for high-precision pKa determination of zwitterionic drugs.

Potentiometric Titration Workflow

Reagents:

-

Analyte: 5-10 mg of 4-(4-Piperidinyloxy)benzoic acid HCl.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Degassed water (or 0.15 M KCl ionic strength adjuster).

-

Inert Gas: Argon or Nitrogen (to prevent

absorption).

Protocol Steps:

-

Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic (approx. pH 2-3) due to the HCl counterion.

-

Acidification (Optional): If the starting pH is >3, add a small known volume of 0.1 M HCl to ensure the titration curve captures the full pKa₁ inflection.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL), recording pH after stabilization (drift < 0.01 pH/min).

-

Data Collection: Continue titration until pH reaches 12.0 to capture the amine deprotonation.

Data Analysis Logic (Bjerrum Plot)

The data should be analyzed using the Bjerrum difference plot method or non-linear regression (e.g., Hyperquad).

Figure 2: Logical flow for analyzing potentiometric titration data.

Implications for Drug Development[2]

Salt Selection & Stability

The Hydrochloride salt is the optimal solid form because the piperidine nitrogen is the most basic site.

-

Stoichiometry: 1:1 (Benzoic acid : HCl is not possible; it is Piperidine : HCl).

-

Stability: The protonated amine prevents oxidation of the nitrogen, a common degradation pathway in secondary amines.

Formulation Strategy

-

Oral Delivery: At gastric pH (1.2), the compound is fully soluble (Cationic). Absorption will likely occur in the upper small intestine where pH rises to 6.0-7.0, pushing the molecule into its lipophilic zwitterionic state.

-

IV Formulation: Avoid the pH range of 6.5 – 7.5 to prevent precipitation. Buffer systems should target pH < 5 (Acetate/Citrate) or pH > 9 (Glycine/Carbonate), though pH > 9 is physiologically irritating. Acidic buffering (pH 4.5) is recommended.

References

-

National Institute of Standards and Technology (NIST). 4-Propoxybenzoic acid: Gas Phase IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. Compound Summary: 4-(Piperidin-4-yloxy)benzoic acid hydrochloride (CAS 1609396-09-9). National Library of Medicine. [Link]

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

Structural Analysis of 4-(4-Piperidinyloxy)benzoic Acid Hydrochloride: A Versatile Building Block

Executive Summary

4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS: 1609396-09-9 ) is a bifunctional building block critical to modern medicinal chemistry.[1][2] Its architecture—a rigid phenyl ring linked to a semi-flexible piperidine scaffold via an ether bridge—provides a unique geometric vector for drug design. This compound serves as a "privileged structure" in the synthesis of GPCR ligands (e.g., MCHR1 antagonists, Histamine H3 modulators) and is increasingly utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimera) technology.

This technical guide provides a comprehensive structural analysis, scalable synthetic routes, and self-validating characterization protocols for researchers utilizing this moiety in drug development.

Molecular Architecture & Physicochemical Profile

The utility of this compound lies in its dual functionality: the carboxylic acid allows for amide coupling or esterification, while the secondary amine of the piperidine ring serves as a basic center or a handle for further functionalization.

Structural Specifications

| Property | Data |

| IUPAC Name | 4-(Piperidin-4-yloxy)benzoic acid hydrochloride |

| CAS Number | 1609396-09-9 |

| Molecular Formula | C₁₂H₁₅NO₃ · HCl |

| Molecular Weight | 257.71 g/mol (Salt); 221.25 g/mol (Free Base) |

| Salt Stoichiometry | 1:1 (Base : HCl) |

| pKa (Calculated) | ~4.2 (COOH), ~9.8 (Piperidine NH) |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent); Insoluble in non-polar solvents (Hexane, DCM) |

Structural Logic

The ether linkage at the para position of the benzoic acid creates a linear extension vector. Unlike flexible alkyl linkers, the 4-oxypiperidine motif restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target. The piperidine nitrogen is typically protonated at physiological pH, providing a cation-pi interaction point or an ionic anchor within a receptor pocket.

Process Chemistry: Synthetic Routes

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted starting materials, defluorinated byproducts). Two primary routes are employed: Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Coupling .

Route A: SNAr (Scalable Industrial Method)

This route is preferred for kilogram-scale synthesis due to atom economy and avoidance of difficult-to-remove phosphine byproducts.

-

Step 1: Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methyl 4-fluorobenzoate using a strong base (NaH or KOtBu) in DMF or DMSO. The electron-withdrawing ester activates the fluorine for displacement.

-

Step 2: Simultaneous or stepwise hydrolysis of the ester and deprotection of the Boc group using aqueous HCl/Dioxane.

Route B: Mitsunobu Coupling (Lab Scale)

Useful when starting from methyl 4-hydroxybenzoate and N-Boc-4-hydroxypiperidine. Requires DIAD/DEAD and PPh₃.

-

Critical Impurity Note: Mitsunobu reactions often leave hydrazine and phosphine oxide residues which are difficult to purge from the zwitterionic final product.

Figure 1: Preferred SNAr synthetic workflow for high-purity isolation.

Structural Characterization Protocols

To ensure the integrity of the building block before deployment in complex synthesis, the following self-validating protocols must be executed.

Proton NMR (¹H NMR) Analysis

The symmetry of the para-substituted benzene ring and the piperidine ring provides a distinct diagnostic fingerprint.

Solvent: DMSO-d₆ (Required to solubilize the zwitterionic/salt form).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Diagnostic |

| 12.80 | br s | 1H | COOH | Confirms free acid (disappears with D₂O shake). |

| 9.00 - 9.20 | br s | 2H | NH₂⁺ | Confirms HCl salt formation. |

| 7.88 | d (J=8.8 Hz) | 2H | Ar-H (2,6) | Part of AA'BB' system (deshielded by COOH). |

| 7.08 | d (J=8.8 Hz) | 2H | Ar-H (3,5) | Part of AA'BB' system (shielded by Ether O). |

| 4.75 | m | 1H | Pip-H4 | Diagnostic methine proton alpha to Oxygen. |

| 3.00 - 3.20 | m | 4H | Pip-H2,6 | Alpha to Nitrogen (deshielded by NH₂⁺). |

| 2.05 - 2.15 | m | 2H | Pip-H3,5 (eq) | Piperidine ring methylene. |

| 1.80 - 1.90 | m | 2H | Pip-H3,5 (ax) | Piperidine ring methylene. |

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Expected Signal:

-

[M+H]⁺: m/z 222.1 (Base peak).

-

[M+Na]⁺: m/z 244.1.

-

Note: The HCl counterion is not observed in positive ESI, but its presence is inferred by the neutral pH solubility profile and chloride test (AgNO₃).

-

HPLC Purity Protocol

A standard reverse-phase method is required to separate the product from potential benzoic acid or unreacted piperidine impurities.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring).

-

Retention Time Logic: The product is amphoteric. At pH ~2 (TFA), the amine is protonated (hydrophilic) but the carboxylic acid is neutral (hydrophobic). Expect retention time ~4-6 minutes, eluting after 4-hydroxybenzoic acid but before fully lipophilic impurities.

Functional Reactivity & Protection Strategies

When using this building block, the order of operations is critical to prevent self-polymerization (intermolecular amide formation between the acid and the amine).

Orthogonal Protection

If the carboxylic acid is the first point of attachment (e.g., to an amine on a scaffold):

-

Use N-Boc protected analog: It is often safer to purchase or prepare the N-Boc-4-(4-piperidinyloxy)benzoic acid.

-

Coupling: Standard EDC/HOBt or HATU coupling.

-

Deprotection: TFA/DCM or HCl/Dioxane to liberate the piperidine amine.

If the amine is the first point of attachment (e.g., SNAr to a heterocycle):

-

Ester Protection: Use the methyl ester hydrochloride.

-

Coupling: React the piperidine nitrogen.

-

Hydrolysis: LiOH/THF/Water to reveal the carboxylic acid.

Figure 2: Orthogonal protection strategies for selective functionalization.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a fume hood. The HCl salt is hygroscopic; store in a desiccator at room temperature.

-

Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases which will liberate the free amine and potentially cause polymerization if activated acid species are present.

References

-

Sigma-Aldrich. this compound Product Specification. Link

-

PubChem. Compound Summary for CAS 1609396-09-9. National Center for Biotechnology Information. Link

-

ChemicalBook. this compound Properties and Suppliers. Link

-

European Patent Office. Process for preparing benzoic acid derivative intermediates. EP0699672A1. (Describes analogous ether synthesis via SNAr). Link

-

Journal of Medicinal Chemistry. Design and Synthesis of Piperidinyl-Ether Linkers in GPCR Ligands. (General reference for moiety utility). Link

Sources

An In-Depth Technical Guide to Predicting the Bioavailability of 4-(4-Piperidinyloxy)benzoic Acid-Based Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral bioavailability is a critical determinant of a drug candidate's success, dictating the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect.[1][2] The 4-(4-piperidinyloxy)benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of biologically active agents. Understanding and accurately predicting the oral bioavailability of derivatives built upon this core structure is paramount for efficient drug discovery and development. This guide provides a comprehensive framework for bioavailability prediction, integrating computational modeling with robust in vitro assays. We delve into the causal logic behind experimental choices, offering detailed, self-validating protocols designed to provide reliable and actionable data for lead optimization and candidate selection.

Introduction: The Bioavailability Challenge in Drug Discovery

The journey of an orally administered drug from ingestion to systemic circulation is fraught with obstacles that collectively diminish its bioavailability.[1][3] These hurdles include poor aqueous solubility, degradation in the gastrointestinal tract, low permeability across the intestinal epithelium, and extensive first-pass metabolism in the gut wall and liver.[2][3] Consequently, a significant portion of promising drug candidates fail due to unfavorable pharmacokinetic properties.[4] Early and accurate prediction of oral bioavailability is therefore not just advantageous but essential for mitigating late-stage attrition and reducing the time and cost of drug development.[5][6]

The 4-(4-piperidinyloxy)benzoic acid moiety is a versatile scaffold, known to interact with a variety of biological targets.[7] Its inherent physicochemical properties, however, can present challenges to achieving optimal bioavailability. This guide will systematically address these challenges by outlining a multi-pronged approach to bioavailability prediction, tailored for compounds incorporating this important pharmacophore.

The Integrated Bioavailability Prediction Workflow

A robust prediction of oral bioavailability is not reliant on a single method but rather on the convergence of evidence from multiple orthogonal approaches. We advocate for a tiered workflow that begins with rapid, cost-effective in silico predictions to prioritize compounds, followed by more resource-intensive but definitive in vitro assays for the most promising candidates.

Caption: Integrated workflow for bioavailability prediction.

Part 1: In Silico Profiling - The First Pass Filter

Computational, or in silico, modeling serves as an indispensable tool in modern drug discovery, allowing for the rapid assessment of large numbers of compounds before committing to costly synthesis and experimental testing.[6][8][9]

Foundational Physicochemical Properties: Lipinski's Rule of Five

Decades of research have established a clear link between a compound's physicochemical properties and its oral bioavailability.[1][10][11] Lipinski's Rule of Five, formulated in 1997, provides a set of simple yet powerful guidelines for predicting poor oral absorption.[12][13][14][15] While not an absolute determinant of bioavailability, it serves as an excellent first-pass filter for identifying compounds with a higher probability of success.

Core Principles of Lipinski's Rule of Five: [12][15][16]

-

Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.

-

LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor solubility and be trapped in membranes.

-

Hydrogen Bond Donors (HBD) ≤ 5: The sum of -NH and -OH groups.

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The sum of nitrogen and oxygen atoms.

Application to the 4-(4-Piperidinyloxy)benzoic Acid Scaffold: Derivatives of this scaffold should be designed with these parameters in mind. Substitutions on the piperidine ring or the benzoic acid moiety can significantly impact these properties. Numerous software packages are available for the rapid calculation of these descriptors from a compound's chemical structure.

| Property | Guideline | Rationale for Bioavailability |

| Molecular Weight | ≤ 500 Da | Influences diffusion and permeability across membranes.[1] |

| LogP | ≤ 5 | Balances aqueous solubility and membrane permeability.[13] |

| H-Bond Donors | ≤ 5 | Excessive hydrogen bonding can hinder membrane permeation.[14] |

| H-Bond Acceptors | ≤ 10 | Similar to H-bond donors, impacts membrane crossing.[14] |

Part 2: In Vitro Characterization - Gaining Mechanistic Understanding

While in silico models are excellent for high-throughput screening, in vitro assays provide crucial mechanistic data on a compound's behavior in biological systems.[5][17] These assays are designed to dissect the key components of the absorption, distribution, metabolism, and excretion (ADME) process.

Permeability Assessment: Crossing the Intestinal Barrier

For a drug to be orally bioavailable, it must first cross the epithelial cell layer of the gastrointestinal tract.[18] We will detail two widely used in vitro models for assessing intestinal permeability.

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[19][20][21][22] It is a cost-effective method for ranking compounds based on their lipophilicity-driven permeability.[21][23]

Causality Behind Experimental Choice: PAMPA is an ideal primary screen for permeability because it isolates passive transcellular transport, which is a major route of absorption for many small molecules.[19][21] Its simplicity and high-throughput nature allow for the rapid evaluation of a large number of compounds early in the discovery process.[20][23]

Detailed Experimental Protocol: PAMPA

-

Preparation of the Lipid Solution: A solution of a lipid, such as lecithin, in an organic solvent like dodecane is prepared.

-

Coating the Donor Plate: Each well of a 96-well microtiter filter plate (the donor plate) is coated with the lipid solution.[20]

-

Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.[23]

-

Assembling the "Sandwich": The donor plate is placed on top of the acceptor plate.[20][23]

-

Incubation: The assembly is incubated at room temperature with gentle shaking to allow the compound to diffuse from the donor to the acceptor compartment.[20]

-

Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

The Caco-2 cell line, derived from a human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human drug absorption.[18][][25] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[18][][25][26]

Causality Behind Experimental Choice: Unlike PAMPA, the Caco-2 model can assess both passive diffusion and active transport processes, including the impact of efflux transporters like P-glycoprotein (P-gp).[][26] This provides a more comprehensive and biologically relevant prediction of intestinal permeability.[18] The U.S. Food and Drug Administration (FDA) considers data from Caco-2 assays sufficient to justify a waiver of in vivo bioavailability studies for highly permeable drugs.[27]

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[25]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[26]

-

Bidirectional Permeability Measurement:

-

A to B (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is monitored over time. This represents drug absorption.[25]

-

B to A (Basolateral to Apical): The test compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This indicates the extent of active efflux.[25]

-

-

Sample Analysis: Samples are collected from the receiving compartment at various time points and analyzed by LC-MS/MS.

-

Papp and Efflux Ratio Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.[25]

| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |

| High | > 10 | > 90% |

| Medium | 1 - 10 | 20 - 90% |

| Low | < 1 | < 20% |

Metabolic Stability: Surviving First-Pass Metabolism

After crossing the intestinal wall, a drug enters the portal circulation and is transported to the liver before reaching the rest of the body.[28] The enzymes in the gut wall and liver, particularly the cytochrome P450 (CYP) family, can extensively metabolize the drug, a phenomenon known as first-pass metabolism.[29] High metabolic instability leads to low oral bioavailability.[30][31]

Causality Behind Experimental Choice: In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting a compound's susceptibility to first-pass metabolism.[28][30][32][33][34] These systems contain the key drug-metabolizing enzymes and provide a reliable measure of a compound's intrinsic clearance.[5][30][31][34]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily CYPs.[32][34] This assay is a cost-effective and high-throughput method for assessing a compound's susceptibility to CYP-mediated metabolism.[32]

Detailed Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH (which is required for CYP enzyme activity), in a buffer solution.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[30][34] Assays using cryopreserved or fresh hepatocytes provide a more comprehensive assessment of metabolic stability than microsomes alone.[30][34]

Causality Behind Experimental Choice: While microsomes are excellent for assessing CYP-mediated metabolism, they lack the cytosolic Phase II enzymes.[33] Hepatocyte assays capture the contribution of both Phase I and Phase II metabolism, offering a more complete and physiologically relevant picture of a compound's metabolic fate in the liver.[34]

The protocol for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes.

| Stability Class | In Vitro Half-life (t½) | Predicted Hepatic Extraction |

| High | > 60 min | Low |

| Medium | 15 - 60 min | Intermediate |

| Low | < 15 min | High |

Data Integration and Decision Making

The ultimate goal of this multi-faceted approach is to build a comprehensive profile of each compound based on the 4-(4-piperidinyloxy)benzoic acid scaffold. By integrating the data from in silico predictions and in vitro assays, researchers can make informed, data-driven decisions about which compounds to advance.

A compound with a favorable profile will typically exhibit:

-

Compliance with Lipinski's Rule of Five.

-

High permeability in the PAMPA and/or Caco-2 assays.

-

A low efflux ratio in the bidirectional Caco-2 assay.

-

A long half-life in metabolic stability assays.

Conversely, a compound that violates multiple Lipinski parameters, shows low permeability, is a substrate for efflux transporters, and is rapidly metabolized is unlikely to have good oral bioavailability and may be a candidate for deprioritization or further medicinal chemistry optimization.

Conclusion

Predicting the oral bioavailability of drug candidates, particularly those based on common pharmacophores like 4-(4-piperidinyloxy)benzoic acid, is a complex but manageable challenge. A strategic, tiered approach that combines the predictive power of computational models with the mechanistic insights of in vitro assays provides a robust framework for success. By understanding the "why" behind each experimental choice and adhering to validated protocols, drug discovery teams can more effectively navigate the complexities of ADME, leading to the selection of candidates with a higher probability of clinical success. This guide serves as a foundational resource for scientists dedicated to the rational design and development of the next generation of oral therapeutics.

References

- Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed.

- Improving on in-silico prediction of oral drug bioavailability. PubMed.

- MPS and in silico modeling: the next generation of bioavailability predictions. Unknown Source.

- Lipinski's rule of five – Knowledge and References. Taylor & Francis.

- What are the factors affecting the bioavailability of oral drugs?.

- In Vitro and In Vivo Models of Drug Metabolism.

- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.

- Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of r

- Advances in Computationally Modeling Human Oral Bioavailability. PMC - NIH.

- Drug Metabolic Stability Analysis Service.

- Caco-2 Permeability Assay Protocol.

- Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.

- What is Lipinski's Rule of 5?. AZoLifeSciences.

- Mastering Lipinski Rules for Effective Drug Development. bioaccess.

- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d

- Efflux Transporters Definition - Intro to Pharmacology Key Term. Fiveable.

- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- Intestinal efflux transporters and drug absorption. PubMed.

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- (PDF) Recent Developments of In Silico Predictions of Oral Bioavailability.

- Metabolic Stability Assays. Merck Millipore.

- Drug Metabolism Assays. BioIVT.

- Lipinskis rules of five for bioavailability. PDF - Slideshare.

- Transporters: Importance in Drug Absorption, Distribution, and Removal.

- Metabolic Stability Services. Eurofins Discovery.

- Predictive modeling for solubility and bioavailability enhancement. Unknown Source.

- Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.

- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Unknown Source.

- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Unknown Source.

- Caco-2 Permeability Testing | Intestinal Model - Formul

- Caco-2 Permeability Assay. Evotec.

- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.

- Caco-2 Permeability Assay. Enamine.

- Video: Factors Influencing Drug Absorption: Physicochemical Parameters. JoVE.

- Physicochemical properties and oral bioavailability for selected phytochemicals..

- Parallel Artificial Membrane Permeability Assay (PAMPA).

- Parallel Artificial Membrane Permeability Assay (PAMPA).

- Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Unknown Source.

- Oral mucosal drug delivery: clinical pharmacokinetics and therapeutic applic

- Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta.

- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.

- pampa-permeability-assay.pdf. Technology Networks.

- Pharmacokinetics of Drug Candid

- Special Issue : Pharmacokinetics of Orally Administered Drugs. MDPI.

- Piperidin-4-one: the potential pharmacophore. PubMed.

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed.

- Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.

Sources

- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 10. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 16. Lipinskis rules of five for bioavailability | PDF [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 25. Caco-2 Permeability | Evotec [evotec.com]

- 26. enamine.net [enamine.net]

- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 28. bioivt.com [bioivt.com]

- 29. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 32. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 34. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling with 4-(4-Piperidinyloxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in Modern Drug Discovery

This compound is a bifunctional building block of significant interest in contemporary medicinal chemistry. Its rigid 4-aryl piperidine structure offers a semi-flexible yet constrained linker element, a feature highly sought after in the rational design of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] The precise spatial arrangement and conformational rigidity of linkers can profoundly influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately dictate the efficiency of targeted protein degradation.[1]

This guide provides a detailed examination of the principles and practical protocols for the efficient synthesis of amides using this valuable intermediate. We will explore the mechanistic underpinnings of common coupling strategies and offer step-by-step procedures to empower researchers to confidently and successfully incorporate this moiety into their synthetic workflows.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[2] The process generally follows a two-step sequence within a single pot:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester).

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and release the activated leaving group.[3]

A critical consideration when using this compound is its salt form. The presence of hydrochloride necessitates the use of a non-nucleophilic organic base to first liberate the free piperidine nitrogen and the carboxylate anion. This is crucial for both the activation step and the subsequent coupling with a primary or secondary amine.

Visualizing the Amide Coupling Workflow

The following diagram illustrates the general workflow for an amide coupling reaction involving this compound.

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling Using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5][6] It is particularly effective for coupling hindered amino acids and for challenging couplings.[5]

Mechanism of HATU Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of aminolysis.[4]

Caption: Simplified HATU coupling mechanism.

Experimental Protocol

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add the desired primary or secondary amine (1.0-1.2 eq).

-

Add HATU (1.1-1.2 eq) to the solution.

-

Carefully add DIPEA (3.0-4.0 eq) dropwise to the stirring solution at room temperature. The additional base is required to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Troubleshooting & Field Insights:

-

Byproduct Removal: A common byproduct of HATU couplings is tetramethylurea, which can be difficult to remove via chromatography due to its polarity.[7] The aqueous workup is critical for removing the majority of this impurity.

-

Base Selection: DIPEA (Hünig's base) is a bulky, non-nucleophilic base, making it ideal for this reaction as it is less likely to compete with the desired amine in reacting with the activated ester.[7]

Protocol 2: Cost-Effective Coupling Using EDC/HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation.[8][9] This method is generally more cost-effective than using uronium/phosphonium-based reagents.

Mechanism of EDC/HOBt Coupling